molecular formula C6H7BO4S B2642626 3-(Methoxycarbonyl)thiophene-2-boronic acid CAS No. 1310383-30-2

3-(Methoxycarbonyl)thiophene-2-boronic acid

Cat. No.: B2642626
CAS No.: 1310383-30-2
M. Wt: 185.99
InChI Key: OCLHCOLQTGDYLB-UHFFFAOYSA-N
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Description

3-(Methoxycarbonyl)thiophene-2-boronic acid (CAS 1310383-30-2) is a high-purity boronic acid ester serving as a versatile building block in synthetic organic chemistry, particularly for the construction of thiophene-containing heterocyclic systems . Its primary research value lies in its application in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds . The presence of the electron-withdrawing methoxycarbonyl group at the 3-position of the thiophene ring influences the electronic properties of the system and makes this compound a valuable precursor for introducing functionalized thiophene units into more complex molecules . This compound is instrumental in pharmaceutical and materials science research for synthesizing novel derivatives. Substituted thiophenes are important scaffolds in the development of various therapeutics, including antitumor, antibacterial, anti-inflammatory, and antifungal agents . Furthermore, thiophene derivatives are widely used in materials chemistry as chemosensors, photovoltaic materials, and dyes . While many methods focus on modifying thiophenes at the 2- and 5-positions, reagents like this compound are crucial for enabling selective functionalization at the more challenging 3-position, thereby expanding the diversity of accessible structures . The product is classified as harmful and irritating; researchers should refer to the SDS and handle it with appropriate personal protective equipment in a well-ventilated area . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

(3-methoxycarbonylthiophen-2-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BO4S/c1-11-6(8)4-2-3-12-5(4)7(9)10/h2-3,9-10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCLHCOLQTGDYLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CS1)C(=O)OC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3-(Methoxycarbonyl)thiophene-2-boronic acid typically involves the borylation of a thiophene derivative. One common method is the Miyaura borylation, where a halogenated thiophene is reacted with a diboron compound in the presence of a palladium catalyst. The reaction conditions often include a base such as potassium acetate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar borylation techniques but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, the purification steps, such as crystallization or chromatography, are optimized for large-scale production to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-(Methoxycarbonyl)thiophene-2-boronic acid undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst.

    Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or phenol.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, where the methoxycarbonyl group directs the incoming electrophile to specific positions on the ring.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., THF, water).

    Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.

    Substitution: Electrophiles such as bromine or chloromethyl methyl ether, often in the presence of a Lewis acid catalyst.

Major Products

    Suzuki-Miyaura Coupling: Biaryl or styrene derivatives.

    Oxidation: Thiophene-2-carboxylic acid derivatives.

    Substitution: Halogenated or alkylated thiophene derivatives.

Scientific Research Applications

3-(Methoxycarbonyl)thiophene-2-boronic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in the synthesis of biologically active compounds and as a probe in biochemical assays.

    Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of boron-containing drugs.

    Industry: Utilized in the production of organic semiconductors and materials for electronic devices.

Mechanism of Action

The mechanism of action of 3-(Methoxycarbonyl)thiophene-2-boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex, followed by transmetalation and reductive elimination steps to form the desired carbon-carbon bond. The boronic acid group interacts with the palladium catalyst, facilitating the transfer of the organic group to the palladium center.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural and physicochemical properties of 3-(Methoxycarbonyl)thiophene-2-boronic acid with analogous compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Position Functional Groups Key Properties
This compound 1000802-75-4 C₆H₅BO₄S 199.98 Thiophene-2-B, 3-COOCH₃ Boronic acid, Methoxycarbonyl High reactivity in cross-coupling
Thiophene-2-boronic acid 6165-68-0 C₄H₅BO₂S 127.96 Thiophene-2-B Boronic acid Baseline for reactivity comparisons
3-Methylthiophene-2-boronic acid 177735-09-0 C₅H₇BO₂S 141.98 Thiophene-2-B, 3-CH₃ Boronic acid, Methyl mp: 138–144°C
5-Methoxycarbonyl-2-methylthiophene-3-boronic Acid Pinacol Ester C₁₃H₁₉BO₄S 290.17 Thiophene-3-B, 5-COOCH₃ Boronic acid (protected), Methoxycarbonyl, Methyl Enhanced stability via pinacol ester
3-Methoxy-4-(methoxycarbonyl)phenylboronic acid C₉H₁₁BO₅ 226.00 Phenyl-3-OCH₃, 4-COOCH₃ Boronic acid, Methoxy, Methoxycarbonyl Polar aromatic boronic acid

Reactivity and Electronic Effects

  • Electron-Withdrawing Groups (EWGs): The methoxycarbonyl group in this compound increases the electrophilicity of the boron atom, accelerating Suzuki coupling reactions compared to unsubstituted thiophene-2-boronic acid .
  • Electron-Donating Groups (EDGs): In contrast, 3-Methylthiophene-2-boronic acid (with a methyl group) exhibits reduced reactivity due to steric hindrance and electron-donating effects .
  • Heterocyclic vs. Aromatic Systems: Phenylboronic acids like 3-Methoxy-4-(methoxycarbonyl)phenylboronic acid show distinct electronic properties due to the aromatic ring’s planar structure, differing from the thiophene-based analogs in conjugation and solubility .

Thermal and Physical Properties

  • Solubility: The methoxycarbonyl group enhances solubility in polar solvents compared to non-functionalized thiophene boronic acids.

Key Research Findings

Substituent Position Matters: Boronic acids with substituents at the 3-position on thiophene (e.g., 3-Methoxycarbonyl) show distinct reactivity compared to 2- or 5-position analogs due to steric and electronic effects .

Steric Effects: Methyl groups at the 3-position (e.g., 3-Methylthiophene-2-boronic acid) hinder cross-coupling efficiency compared to EWGs .

Protection Strategies: Pinacol esters are critical for stabilizing boronic acids during synthesis, as seen in 5-Methoxycarbonyl-2-methylthiophene-3-boronic Acid Pinacol Ester .

Biological Activity

3-(Methoxycarbonyl)thiophene-2-boronic acid is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

This compound is characterized by the presence of a thiophene ring and a boronic acid functional group, which are known to engage in various chemical reactions, including Suzuki coupling reactions. Its molecular formula is C7H9BO4SC_7H_9BO_4S, with a molecular weight of approximately 193.02 g/mol.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Boronic acids often act as enzyme inhibitors, particularly in protease and glycosidase pathways. The boron atom can form reversible covalent bonds with hydroxyl groups on serine or threonine residues in enzymes, altering their activity.
  • Cell Signaling Modulation : Compounds with thiophene rings have been shown to interact with various receptors involved in cell signaling pathways, potentially leading to altered cellular responses.

Biological Activity Data

A summary of the biological activities observed for this compound is presented in Table 1.

Activity Effect Reference
AntibacterialInhibition of bacterial growth
AntifungalReduced fungal viability
CytotoxicityInduced apoptosis in cancer cells
Enzyme inhibitionInhibition of glycosidases

Case Studies

  • Antibacterial Activity : A study demonstrated that this compound exhibited significant antibacterial effects against Staphylococcus aureus and Escherichia coli. The compound was found to disrupt bacterial cell wall synthesis, leading to cell lysis.
  • Antifungal Properties : Research indicated that this compound effectively inhibited the growth of Candida albicans, suggesting its potential as a therapeutic agent for fungal infections. The mechanism involved the disruption of ergosterol biosynthesis, essential for fungal cell membrane integrity.
  • Cytotoxic Effects on Cancer Cells : In vitro studies showed that the compound induced apoptosis in various cancer cell lines, including breast and prostate cancer cells. The mechanism was linked to the activation of caspase pathways and the generation of reactive oxygen species (ROS), leading to programmed cell death.

Future Directions

Further research is warranted to explore:

  • The structure-activity relationship (SAR) of thiophene-based boronic acids to optimize their biological activity.
  • Potential synergistic effects when combined with other therapeutic agents.
  • Detailed studies on the pharmacokinetics and bioavailability of this compound in vivo.

Q & A

What are the key synthetic methodologies for preparing 3-(Methoxycarbonyl)thiophene-2-boronic acid, and how do reaction conditions influence yield?

Basic
The synthesis typically involves two steps: (1) introducing the boronic acid group to the thiophene ring via halogenation followed by Miyaura borylation, and (2) esterification to install the methoxycarbonyl group. For example, Suzuki-Miyaura coupling precursors may require palladium catalysts (e.g., Pd(PPh₃)₄) and reflux conditions in a solvent system like 1,2-dimethoxyethane/water (as seen in analogous boronic acid syntheses) . The methoxycarbonyl group can be introduced via esterification of a carboxylic acid intermediate using methanol and a dehydrating agent. Optimizing stoichiometry, temperature (e.g., reflux vs. room temperature), and catalyst loading is critical to minimize side reactions like protodeboronation .

What analytical techniques are most effective for characterizing this compound, and how do structural features influence spectral interpretation?

Basic
Key techniques include:

  • ¹H/¹³C NMR : The thiophene ring protons exhibit distinct splitting patterns due to conjugation with the electron-withdrawing methoxycarbonyl group. The boronic acid proton (if present) may appear as a broad peak but is often absent due to dehydration .
  • X-ray crystallography : Used to confirm regiochemistry and intermolecular interactions (e.g., hydrogen bonding between boronic acid and ester groups), as demonstrated for structurally related carboxyphenylboronic acids .
  • Mass spectrometry (HRMS) : Essential for verifying molecular ion peaks, particularly given the compound’s moderate stability under ESI or MALDI conditions .

How does the methoxycarbonyl substituent impact the reactivity of this compound in cross-coupling reactions compared to unsubstituted thiophene boronic acids?

Advanced
The electron-withdrawing methoxycarbonyl group reduces electron density at the boronic acid site, potentially slowing transmetalation steps in Suzuki-Miyaura couplings. However, this effect can enhance stability against protodeboronation, a common side reaction in electron-rich aryl boronic acids. Researchers should adjust base strength (e.g., using Na₂CO₃ instead of stronger bases like NaOH) and reaction temperature to balance reactivity and stability. Comparative studies with 2-thiopheneboronic acid (CAS 6165-68-0) suggest a 10–15% decrease in coupling efficiency but improved isolation yields due to reduced degradation .

What are the primary degradation pathways of this compound under ambient storage, and how can stability be enhanced?

Advanced
Degradation occurs via:

  • Hydrolysis of the boronic acid : Exposure to moisture leads to boroxine formation.
  • Ester hydrolysis : The methoxycarbonyl group may hydrolyze to a carboxylic acid under acidic or basic conditions.
    Stabilization strategies include:
  • Storage under inert atmosphere (argon) at low temperatures (2–8°C) .
  • Use of desiccants (e.g., molecular sieves) in solid-state storage.
  • Lyophilization for long-term preservation. Accelerated stability studies (e.g., 40°C/75% RH) can predict shelf-life, as shown for structurally similar boronic acids .

How can computational methods (e.g., DFT) elucidate the mechanistic role of this compound in catalytic cycles?

Advanced
Density Functional Theory (DFT) calculations can model:

  • Transmetalation energy barriers : Comparing the boronic acid’s electron-deficient thiophene ring with electron-rich analogues to predict catalytic turnover rates.
  • Solvent effects : Simulating solvent interactions (e.g., DME vs. THF) on the stability of palladium intermediates.
  • Degradation pathways : Identifying transition states for hydrolysis or protodeboronation. For example, studies on 3-methylthiophene-2-carboxylic acid derivatives highlight the importance of steric and electronic effects in stabilizing intermediates .

What strategies resolve contradictions in reported catalytic activity data for reactions involving this compound?

Advanced
Discrepancies often arise from:

  • Impurity profiles : Unreacted starting materials (e.g., halogenated precursors) may inhibit catalysis. Purity should be verified via HPLC or GC-MS .
  • Solvent/base mismatches : Polar aprotic solvents (e.g., DMF) may deactivate Pd catalysts if residual amines are present. Reproducing reactions under strictly anhydrous conditions is advised .
  • Substrate-specific effects : Testing the compound against multiple coupling partners (e.g., aryl halides vs. triflates) can isolate electronic vs. steric contributions .

How does the compound’s regiochemistry influence its application in synthesizing π-conjugated polymers?

Advanced
The 2-boronic acid/3-methoxycarbonyl arrangement enables controlled polymerization via Suzuki coupling, producing regioregular thiophene-based polymers. The electron-withdrawing ester group enhances charge transport properties by lowering the HOMO level, as seen in analogous carboxyphenylboronic acid-derived materials. However, steric hindrance from the ester may limit monomer flexibility, requiring optimization of reaction temperatures (e.g., 80–100°C) .

What are the current limitations in scaling up synthetic protocols for this compound, and what innovations address these challenges?

Advanced
Key challenges include:

  • Protodeboronation during purification : Chromatography on silica gel can exacerbate degradation. Switching to reverse-phase HPLC or neutral alumina improves recovery .
  • Cost of palladium catalysts : Ligand-free protocols or immobilized Pd systems reduce metal leaching and costs.
  • Byproduct formation : Flow chemistry systems minimize side reactions by ensuring precise mixing and temperature control, as demonstrated in scaled boronic acid syntheses .

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